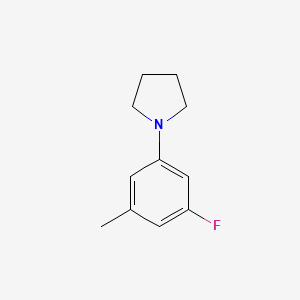

1-(3-Fluoro-5-methylphenyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

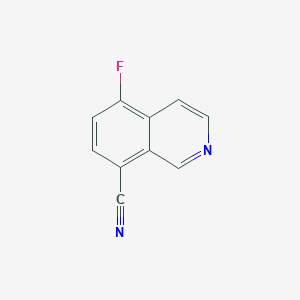

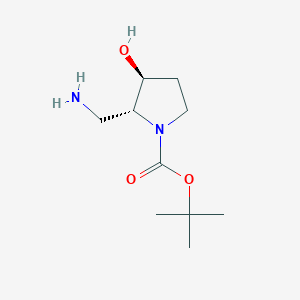

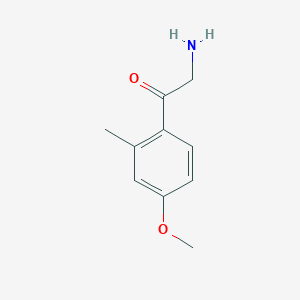

“1-(3-Fluoro-5-methylphenyl)pyrrolidine” is an organic compound composed of a pyrrolidine ring attached to a phenyl ring . The phenyl ring is substituted with a fluorine atom and a methyl group .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H14FN . The InChI code is 1S/C11H14FN/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 179.23 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available sources.Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated five-membered ring featuring nitrogen heterocycles, is extensively utilized in medicinal chemistry to create compounds for treating human diseases. The attraction towards this scaffold is attributed to its sp^3-hybridization, which enables efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional coverage due to its non-planarity. Research highlighted includes bioactive molecules with target selectivity characterized by the pyrrolidine ring and derivatives. The structural versatility of pyrrolidine aids in the development of compounds with varied biological profiles, guided by the stereochemistry and spatial orientation of substituents, which can significantly influence drug candidate binding to enantioselective proteins (Li Petri et al., 2021).

Chemistry of Fluorinated Compounds

The exploration of fluorine chemistry, particularly fluorinated pyrimidines, underscores their pivotal role in enhancing the precision of cancer treatments. The review delves into methods of synthesis, including the integration of radioactive and stable isotopes for studying metabolism and biodistribution, and the impact of fluorination on the biological activity and efficacy of these compounds in cancer therapy. This highlights the potential utility of fluorine substitution in the design of more effective pharmacological agents (Gmeiner, 2020).

Pharmacophore Design and Activity

The design and synthesis of compounds based on pyrrolidine and imidazole scaffolds, known for their selectivity as inhibitors of mitogen-activated protein (MAP) kinase, emphasize the significance of pyrrolidine in developing selective therapeutic agents. The detailed analysis of structure-activity relationships (SAR) and the role of stereochemistry in enhancing biological activity reflect the critical application of pyrrolidine derivatives in pharmacology (Scior et al., 2011).

Pyrrolizidine Alkaloid Biosynthesis

Studies on the biosynthesis and diversity of pyrrolizidine alkaloids (PAs) in the Senecioneae tribe reveal the complexity and significance of pyrrolidine rings in natural product chemistry. The evolutionary aspects of PA biosynthesis, highlighting the enzyme homospermidine synthase's role in synthesizing specific intermediates, offer insights into the natural occurrence and diversification of pyrrolidine-containing compounds (Langel et al., 2011).

Stereochemistry and Pharmacological Profile

The review on stereochemistry of phenylpiracetam and its derivatives sheds light on the relationship between molecular configuration and pharmacological properties. This emphasizes the importance of stereochemistry in the medicinal chemistry of pyrrolidine derivatives, illustrating how different enantiomers can exhibit distinct biological activities, thus guiding the selection of more effective drug candidates (Veinberg et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “1-(3-Fluoro-5-methylphenyl)pyrrolidine” is not detailed in the available sources, pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Propriétés

IUPAC Name |

1-(3-fluoro-5-methylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVOLXGJBNKBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)